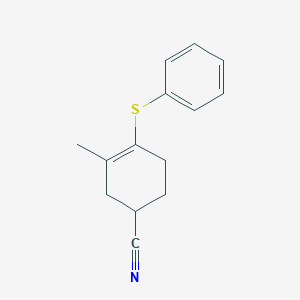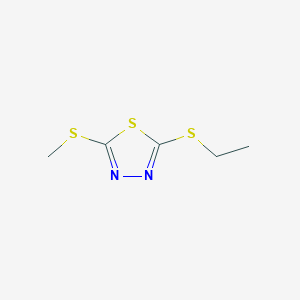![molecular formula C5H4F2N4O10 B14342883 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane CAS No. 106341-99-5](/img/structure/B14342883.png)
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of fluoro and dinitro groups attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane typically involves a sequence of nitration, fluorination, and difluoroamination reactions. The starting materials for the synthesis include dinitromethyl derivatives of triazoles, which undergo nitration with sulfuric and nitric acids, followed by fluorination with elemental fluorine, and finally difluoroamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane derivatives.
科学的研究の応用
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane has several scientific research applications:
Materials Science: It is used in the design of high-energy materials due to its high density and thermal stability.
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane involves its interaction with molecular targets through its reactive nitro and fluoro groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and redox reactions.
類似化合物との比較
Similar Compounds
2,2’-Bis(dinitro(fluoro)methyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Similar in structure with dinitro and fluoro groups.
2,2’-Bis(trinitromethyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Contains additional nitro groups, leading to higher energy content.
Uniqueness
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is unique due to its specific arrangement of fluoro and dinitro groups on a dioxolane ring, which imparts distinct chemical and physical properties. Its high density and thermal stability make it particularly valuable in the design of high-energy materials.
特性
CAS番号 |
106341-99-5 |
|---|---|
分子式 |
C5H4F2N4O10 |
分子量 |
318.10 g/mol |
IUPAC名 |
4,5-bis[fluoro(dinitro)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C5H4F2N4O10/c6-4(8(12)13,9(14)15)2-3(21-1-20-2)5(7,10(16)17)11(18)19/h2-3H,1H2 |
InChIキー |
JZHYKCHXQPEUBO-UHFFFAOYSA-N |
正規SMILES |
C1OC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


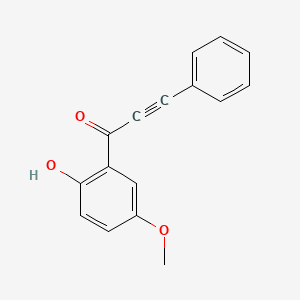
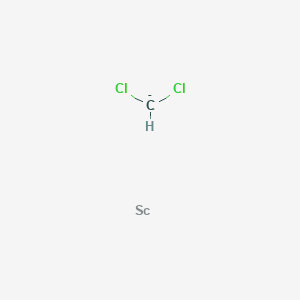
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


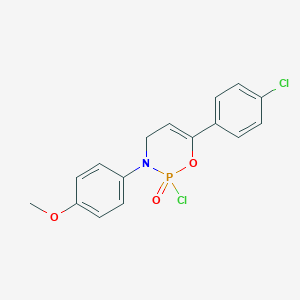
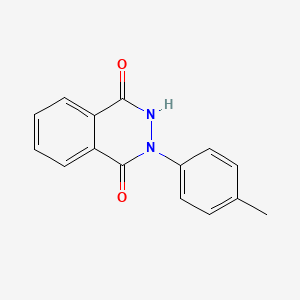

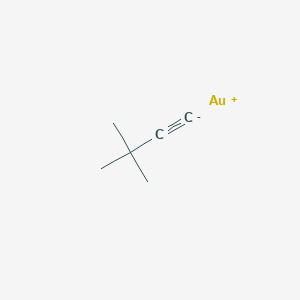
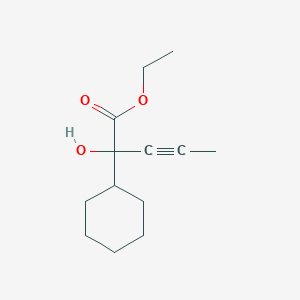
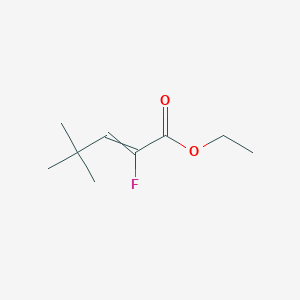
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
